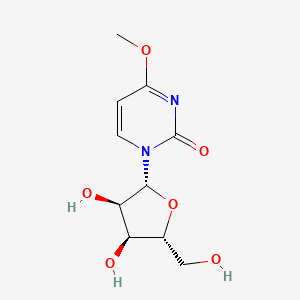

Me-Uridine

Description

Significance of Me-Uridine Modifications in RNA Biology

This compound modifications are not a single entity but a family of isomers, each with distinct locations and functions within various RNA species. These subtle chemical changes are critical for fine-tuning fundamental cellular processes, from the structural integrity of transfer RNA (tRNA) and ribosomal RNA (rRNA) to the efficacy of therapeutic messenger RNA (mRNA).

5-Methyluridine (B1664183) (m5U): Also known as ribothymidine, m5U is one of the most common and highly conserved RNA modifications. nsf.govoup.compnas.org It is found almost universally at position 54 of the T-loop in both bacterial and eukaryotic tRNAs, where it is crucial for stabilizing the molecule's tertiary structure. pnas.orgtandfonline.com This stabilization is vital for the correct functioning of tRNA during protein synthesis. The enzymes responsible for this modification include TrmA in bacteria and the TRMT2A and TRMT2B proteins in mammals. oup.comnih.govnih.gov While its role in tRNA has been known for decades, m5U has more recently been identified in eukaryotic mRNA, though its functional impact there appears to be less pronounced than in tRNA. nsf.govpnas.org

N3-Methyluridine (m3U): This modification is primarily found in ribosomal RNA. wikipedia.org For instance, it is detected in the 16S and 23S rRNA of bacteria and the 18S, 25S, and 28S rRNA of eukaryotes. wikipedia.orgresearchgate.netbioscience.co.uk By introducing a methyl group at the N3 position of the uracil (B121893) base, m3U influences the secondary structure and base-pairing ability of rRNA. wikipedia.org This modulation is critical for regulating the function of the ribosome, including the binding of ribosomal subunits and the interaction with tRNA during translation. wikipedia.orgresearchgate.net In E. coli, the enzyme RsmE is responsible for creating the m3U modification at position 1498 in the 16S rRNA, a functionally critical region of the ribosome. nih.gov

2'-O-Methyluridine (Um): Unlike base methylations, 2'-O-methyluridine involves the addition of a methyl group to the 2' hydroxyl of the ribose sugar. nih.gov This modification is widespread, occurring in tRNA, rRNA, and small nuclear RNA (snRNA) across all domains of life—Archaea, Bacteria, and Eukaryota. nih.gov The primary function of 2'-O-methylation is to confer stability. It protects the RNA backbone from cleavage by nucleases and stabilizes helical RNA structures. nih.govnih.gov This enhanced stability is so effective that synthetic 2'-O-methylated oligonucleotides are widely used in the development of RNA-based therapeutics, such as small interfering RNAs (siRNAs), to improve their longevity and efficacy in the cellular environment. nih.gov

N1-Methylpseudouridine (m1Ψ): A pivotal player in modern medicine, N1-methylpseudouridine is a "hypermodified" nucleoside used in the formulation of mRNA vaccines, including those developed for COVID-19. wikipedia.orgnih.gov It is technically a methylated derivative of pseudouridine (B1679824) (an isomer of uridine), but it is incorporated into synthetic mRNA in place of standard uridine (B1682114). wikipedia.orgacs.org This substitution dramatically reduces the innate immune response that cells typically mount against foreign RNA, while simultaneously enhancing the rate of protein translation from the mRNA template. wikipedia.orgnih.govcaymanchem.com This dual benefit of immune evasion and increased protein yield was a critical breakthrough that enabled the successful clinical application of mRNA technology. nih.gov

| This compound Variant | Abbreviation | Typical Location | Primary Function | Key "Writer" Enzyme(s) |

|---|---|---|---|---|

| 5-Methyluridine | m5U | tRNA (T-loop, U54), rRNA, mRNA | Stabilizes RNA tertiary structure, modulates translation | TrmA (Bacteria), TRMT2A/B (Mammals) oup.comnih.gov |

| N3-Methyluridine | m3U | rRNA (e.g., 16S, 23S) | Modulates ribosome structure and function | RsmE (Bacteria) nih.gov |

| 2'-O-Methyluridine | Um | rRNA, tRNA, snRNA, snoRNA | Increases RNA stability against nuclease degradation | Fibrillarin-associated snoRNPs (Eukaryotes), TRMT44 (predicted) nih.gov |

| N1-Methylpseudouridine | m1Ψ | Used in synthetic mRNA therapeutics | Reduces immunogenicity, enhances translation efficiency | Incorporated during in vitro transcription wikipedia.orgnih.gov |

Historical Perspectives on this compound Discovery in Biological Systems

The journey to understand this compound is woven into the broader history of RNA biology. Following the initial discovery of the first modified nucleoside, pseudouridine, in 1951, scientists began to uncover a menagerie of other chemical adornments on RNA. ceros.com

The presence of 5-methyluridine (as ribothymidine) in tRNA was one of the earliest findings in this area, but for decades its function remained a puzzle, as cells lacking the modification showed no obvious growth defects under laboratory conditions. pnas.orgresearchgate.net The enzymes responsible for its creation in bacteria (TrmA) and eukaryotes (Trm2) were subsequently identified, solidifying its role as a conserved feature of tRNA structure. oup.comnih.gov

Discoveries of other methylated uridines, such as 3-methyluridine (B1581624) and 2'-O-methyluridine, occurred as analytical techniques improved, allowing researchers to parse the complex mixture of nucleosides within highly abundant RNAs like rRNA. researchgate.netnih.gov The development of highly sensitive mass spectrometry coupled with liquid chromatography in the last few decades has been particularly instrumental, enabling the detection of even minute quantities of modified nucleosides. nih.gov

Structure

3D Structure

Properties

CAS No. |

34218-77-4 |

|---|---|

Molecular Formula |

C10H14N2O6 |

Molecular Weight |

258.23 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-methoxypyrimidin-2-one |

InChI |

InChI=1S/C10H14N2O6/c1-17-6-2-3-12(10(16)11-6)9-8(15)7(14)5(4-13)18-9/h2-3,5,7-9,13-15H,4H2,1H3/t5-,7-,8-,9-/m1/s1 |

InChI Key |

JILKVTMRFKOGDW-ZOQUXTDFSA-N |

SMILES |

COC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |

Isomeric SMILES |

COC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

COC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |

Synonyms |

Me-uridine O(4)-methyluridine |

Origin of Product |

United States |

Biosynthesis and Enzymatic Modification of Me Uridine

Identification and Characterization of Me-Uridine Synthases

Several enzymes have been identified and characterized as this compound synthases, responsible for catalyzing the methylation of uridine (B1682114) at the C5 position in RNA. Prominent among these are members of the TRM2 family of methyltransferases. In Escherichia coli, the enzyme TrmA catalyzes the formation of m⁵U at position 54 in all tRNA species. asm.org Saccharomyces cerevisiae possesses Trm2, which is also responsible for m⁵U54 modification in tRNA. nih.gov Mammals have two homologs, TRMT2A and TRMT2B. TRMT2A is the primary enzyme responsible for m⁵U54 formation in cytosolic tRNAs, while TRMT2B is localized to mitochondria and catalyzes m⁵U54 in mitochondrial tRNAs and m⁵U429 in mitochondrial 12S rRNA. oup.comnih.govbiorxiv.orgtandfonline.com Another enzyme, RumA, has also been implicated in m⁵U modification, specifically at position 1939 of the 23S rRNA in E. coli. pnas.org

These enzymes are characterized by their ability to recognize specific RNA substrates and facilitate the transfer of a methyl group to the uridine base. The identification and characterization of these synthases have been crucial in understanding the pathways and mechanisms involved in this compound formation.

Enzymatic Mechanisms of this compound Formation

The enzymatic mechanism by which this compound synthases catalyze the methylation of uridine involves the transfer of a methyl group to the C5 position of the uracil (B121893) ring. This reaction is typically carried out by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. The mechanism often involves a catalytic cysteine residue within the enzyme attacking the C6 position of the target uridine, leading to a transient covalent enzyme-RNA intermediate. This facilitates the transfer of a methyl group from SAM to the C5 position of the uridine base. Following methylation, the enzyme is eliminated, restoring the aromaticity of the uracil ring, now methylated at C5. Studies utilizing compounds like 5-Fluorouracil, which can trap the enzyme-RNA intermediate, have provided insights into this catalytic process. nih.gov

The general mechanism for SAM-dependent m⁵U methyltransferases involves a nucleophilic cysteine and a proton-extracting glutamate (B1630785) residue in the active site. nih.gov

Cofactor Requirements in this compound Biosynthesis

The primary cofactor required for the enzymatic formation of this compound by identified methyltransferases is S-Adenosyl-L-methionine (SAM). SAM serves as the methyl group donor in the transmethylation reaction, providing the methyl group that is added to the C5 position of the uridine base. nih.gov The enzymes catalyze the transfer of this methyl group from SAM to the specific uridine residue in the RNA substrate.

While other cofactors like FAD, NADH, and PLP are involved in the biosynthesis or modification of other nucleosides or in different metabolic pathways, the direct methylation of uridine to form this compound by the characterized synthases (TrmA, Trm2, TRMT2A, TRMT2B, RumA) is primarily dependent on SAM as the methyl donor. oup.comnih.govnih.gov

Substrate Specificity and Recognition in this compound Modification

This compound synthases exhibit high substrate specificity, recognizing and modifying specific uridine residues within particular RNA molecules. This specificity is determined by the enzyme's ability to interact with and bind to defined structural elements of the RNA substrate. For instance, TrmA and Trm2 specifically target the uridine at position 54 (U54) within the T-loop of tRNA. nih.govasm.org This recognition involves specific interactions between the enzyme's RNA-binding domain and the conserved structural features of the tRNA T-loop. oup.comresearchgate.net

Similarly, RumA modifies a specific uridine residue (U1939) in the 23S rRNA of E. coli, indicating recognition of a particular site within the complex structure of ribosomal RNA. pnas.org TRMT2B in human mitochondria modifies both tRNA and rRNA at specific uridine positions (m⁵U54 in mitochondrial tRNAs and m⁵U429 in mitochondrial 12S rRNA). oup.comnih.govtandfonline.com The ability of these enzymes to discriminate between different uridine residues and modify only specific ones highlights the importance of RNA sequence context and secondary/tertiary structure in enzyme-substrate recognition. asm.orgnih.govlibretexts.org

Regulation of this compound Biosynthetic Pathways

The regulation of this compound biosynthesis, specifically the activity of this compound synthases, is important for controlling the levels of this modification in cellular RNA. While the detailed regulatory mechanisms for all this compound synthases are not fully elucidated, some insights have been gained, particularly for the E. coli enzyme TrmA.

The expression of the trmA gene in E. coli is subject to growth rate-dependent and stringent regulation, exhibiting similarities to the regulation of ribosomal RNA synthesis. asm.orgvscht.cz This regulation occurs at the transcriptional level, with the trmA promoter sharing regulatory features with rRNA P1 promoters. asm.orgvscht.cz This suggests that the cell coordinates the production of TrmA with the synthesis of the ribosomal machinery it modifies.

In S. cerevisiae, the TRM2 gene is not essential for viability, and its deletion does not result in a pronounced phenotype, suggesting potential redundancy or less stringent regulation compared to E. coli TrmA. nih.gov The expression and activity of yeast Trm2 are not regulated by the RAD52 gene but are influenced by increased gene dosage of TRM2. nih.gov

The catalytic activity of this compound synthases, such as TrmA, has been shown to be important for cellular fitness, indicating that the regulation of their activity and the resulting modification levels have biological consequences. pnas.orgoup.comresearchgate.net While specific allosteric regulation or covalent modifications of this compound synthases are not extensively detailed in the provided information, general mechanisms of enzyme regulation, including transcriptional control, are known to influence enzyme concentration and activity. youtube.comkhanacademy.org The levels of RNA modifications, including m⁵U, can also fluctuate in response to cellular conditions, suggesting a level of adaptive regulation of the modification machinery. vscht.cz

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| 5-Methyluridine (B1664183) | 445408 |

| Uridine | 1150 |

| S-Adenosylmethionine (SAM) | 3475 |

Data Tables

Table 1: Characterized this compound Synthases and Their Primary Targets

| Enzyme | Organism | Primary RNA Target(s) | Specific Uridine Position(s) |

| TrmA | Escherichia coli | tRNA | U54 |

| RumA | Escherichia coli | 23S rRNA | U1939 |

| Trm2 | Saccharomyces cerevisiae | tRNA | U54 |

| TRMT2A | Homo sapiens | Cytosolic tRNA | U54 |

| TRMT2B | Homo sapiens | Mitochondrial tRNA, Mitochondrial 12S rRNA | U54 (mt-tRNA), U429 (mt-rRNA) |

Table 2: Cofactor Requirement for this compound Methyltransferases

| Enzyme Class | Cofactor Required | Role of Cofactor |

| RNA Methyltransferases (e.g., TrmA, Trm2, TRMT2A, TRMT2B, RumA) | S-Adenosyl-L-methionine (SAM) | Methyl group donor |

Molecular Localization and Distribution of Me Uridine in Rna Species

Me-Uridine Presence in Ribosomal RNA (rRNA)

This compound is a common modification found in ribosomal RNA (rRNA). nih.govfishersci.sehmdb.cabrightpathlabs.comnih.govuni.lu rRNA is a crucial component of ribosomes, the cellular machinery responsible for protein synthesis. The presence of modifications like m⁵U in rRNA can impact ribosomal structure and function. nih.gov

Specific Sites of this compound Modification in rRNA

Specific sites of m⁵U modification have been identified in rRNA from various organisms. In Escherichia coli, two m⁵U sites are present in the 23S rRNA, located at positions U747 and U1939. fishersci.sebrightpathlabs.comnih.gov These modifications are catalyzed by specific methyltransferase enzymes; RlmC is responsible for methylating U747, while RlmD methylates U1939 in E. coli 23S rRNA. brightpathlabs.comnih.gov

In human mitochondria, m⁵U is found at position 429 in the 12S rRNA. brightpathlabs.comnih.gov The nuclear-encoded enzyme TRMT2B is responsible for catalyzing this m⁵U modification in human mitochondrial 12S rRNA. brightpathlabs.comnih.gov

The T-loop motif, which frequently contains m⁵U, is recognized as an important structural building block in various non-coding RNAs, including rRNA. brightpathlabs.com

Here is a summary of known m⁵U modification sites and their corresponding enzymes in rRNA:

| RNA Species | Organism | Position | Enzyme(s) Responsible |

| 23S rRNA | E. coli | U747 | RlmC |

| 23S rRNA | E. coli | U1939 | RlmD |

| 12S rRNA (mitochondrial) | Homo sapiens | U429 | TRMT2B |

Functional Implications of rRNA-Associated this compound

Modifications in rRNA, including m⁵U, are located in regions essential for various aspects of ribosomal function, such as ribosomal subunit associations, tRNA binding, mRNA decoding, and peptide bond formation. nih.gov While the precise functional implications of each specific m⁵U modification site in rRNA are still under investigation, their presence in these critical regions suggests a role in optimizing ribosomal activity and ensuring accurate protein synthesis. The T-loop motif containing m⁵U is thought to be important for RNA structure. brightpathlabs.com

This compound Occurrence in Transfer RNA (tRNA)

This compound is one of the most common and highly conserved modifications found in transfer RNA (tRNA). nih.govfishersci.sewikipedia.orgguidetopharmacology.orghmdb.cabrightpathlabs.comuni.lunih.govwikidata.orgwikipedia.orgnih.gov tRNA molecules play a central role in protein synthesis by carrying specific amino acids to the ribosome and recognizing the corresponding codons on the mRNA.

Distribution of this compound within tRNA Structure

The most prominent location of m⁵U in tRNA is at position 54, situated in the T-loop (also known as the TΨC loop). nih.govwikipedia.orgguidetopharmacology.orgbrightpathlabs.comnih.govnih.govwikidata.orgnih.gov This modification is found almost universally at this position in eukaryotic and bacterial tRNAs. nih.govbrightpathlabs.com The presence of m⁵U54 is catalyzed by specific tRNA methyltransferases, such as TrmA in E. coli, Trm2 in Saccharomyces cerevisiae, and TRMT2A (for cytosolic tRNA) and TRMT2B (for mitochondrial tRNA) in mammals. hmdb.cabrightpathlabs.comnih.govwikidata.orgwikipedia.orgnih.gov

Beyond position 54, other modified uridines, some of which are derivatives of 5-methyluridine (B1664183) (xm⁵U), are found at the wobble position (position 34) in the anticodon loop of certain tRNAs. nih.govwikipedia.orguni.lunih.gov These include modifications like 5-carbamoylmethyluridine (B1230082) (ncm⁵U), 5-carbamoylmethyl-2´-O-methyluridine (ncm⁵Um), 5-methoxycarbonylmethyluridine (B127866) (mcm⁵U), and 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U). nih.govnih.gov While chemically related, these are distinct from the simple m⁵U modification.

Role of tRNA this compound in Codon Recognition and Translation Fidelity

The m⁵U54 modification in the tRNA T-loop plays a crucial role in stabilizing the tRNA tertiary structure. nih.govnih.govwikidata.orgnih.gov This structural stability is important for the proper folding and function of tRNA molecules. Additionally, m⁵U54 has been implicated in preventing the formation of tRNA-derived small RNAs (tsRNAs). wikidata.org

Despite being highly conserved, the precise biological function of m⁵U54 has been a subject of research for many years, and its absence does not always lead to a significantly different phenotype under normal laboratory conditions. nih.govwikipedia.orgguidetopharmacology.orgnih.govwikidata.org However, recent studies suggest that m⁵U54 contributes to both tRNA maturation and the process of ribosome translocation during protein synthesis. wikipedia.orgguidetopharmacology.orgwikidata.org It is thought to act as an important modulator of ribosome movement along the mRNA. wikipedia.orgguidetopharmacology.org

The modified uridines found at the wobble position (U34), such as the xm⁵U derivatives, are particularly critical for accurate codon recognition and maintaining translation fidelity. nih.govwikipedia.orguni.lunih.gov These modifications at the wobble position can influence the base-pairing properties of the anticodon, allowing a single tRNA to recognize multiple synonymous codons and ensuring the correct amino acid is incorporated into the growing polypeptide chain. wikidata.orguni.lu

This compound in Messenger RNA (mRNA)

While historically considered primarily a modification of stable non-coding RNAs like rRNA and tRNA, m⁵U has been more recently discovered in eukaryotic messenger RNA (mRNA). fishersci.sewikipedia.orgguidetopharmacology.orgresearchgate.nethmdb.cauni.lucenmed.comnih.govnih.gov This discovery has expanded the understanding of the epitranscriptome, the layer of gene regulation mediated by RNA modifications.

The abundance of m⁵U in mRNA is generally reported to be low compared to other mRNA modifications such as N⁶-methyladenosine (m⁶A) and pseudouridine (B1679824) (Ψ). wikipedia.orgguidetopharmacology.orgnih.gov In mammals, TRMT2A has been suggested as a primary enzyme responsible for introducing m⁵U modifications in mRNA. nih.gov In Saccharomyces cerevisiae, the enzyme Trm2 also incorporates m⁵U into mRNA. wikipedia.orgguidetopharmacology.orgcenmed.com

The functional role of m⁵U in mRNA is still less characterized compared to its roles in tRNA and rRNA. fishersci.sehmdb.ca Some research suggests that the inclusion of methylated nucleosides, including m⁵U, in mRNA codons can potentially influence translation elongation by slowing down the rate of amino acid addition by the ribosome. cenmed.com However, given its low abundance in mRNA, it is considered unlikely to broadly enhance cellular fitness through this mechanism. wikipedia.orgguidetopharmacology.org There is also a possibility that m⁵U modifications might be present in intronic or non-coding regions of mRNA. nih.gov Further research is needed to fully elucidate the extent and functional implications of m⁵U modifications in the complex landscape of mRNA.

Dynamic Regulation of this compound in mRNA

The dynamic regulation of RNA modifications is increasingly recognized for its role in modulating gene expression, RNA stability, and translation. researchgate.net While the provided search results specifically discuss the dynamic regulation of m6A (N6-methyladenosine) in mRNA oup.comijbs.com, they highlight the broader concept of dynamic and reversible RNA modifications influencing mRNA metabolism and function. researchgate.netoup.comijbs.com

Although specific details on the dynamic regulation of this compound (Um) in mRNA were not explicitly found, the general principle of dynamic regulation applying to mRNA modifications suggests that Um levels and positions could also be subject to cellular control mechanisms, impacting mRNA fate and function.

This compound in Small Nuclear RNA (snRNA) and Small Nucleolar RNA (snoRNA)

This compound (Um) is a known modification in both small nuclear RNA (snRNA) and small nucleolar RNA (snoRNA). abclonal.comhycultec.de SnoRNAs play a primary role in guiding modifications, including 2'-O-methylation (Nm), on ribosomal RNA (rRNA) and spliceosomal RNA (snRNA). nih.govoup.com Box C/D snoRNAs, in particular, are responsible for directing 2'-O-ribose methylation of various nucleotides. oup.com

Spliceosomal snRNAs (U1, U2, U4, U5, and U6) contain numerous post-transcriptional modifications, including 2'-O-methylation. nih.gov These modifications are often clustered in regions critical for pre-mRNA splicing, suggesting their functional importance in this process. nih.gov Small Cajal body-specific RNAs (scaRNAs), a type of snoRNA, guide the modification of snRNAs in the Cajal body of eukaryotic cells. nih.govoup.com

The precise targeting of modifications by snoRNAs is achieved through sequence complementarity between the snoRNA and the target RNA. oup.com For box C/D snoRNAs, a target sequence can be inferred from the antisense element (ASE) adjacent to the box D sequence. oup.com The nucleotide in the target RNA that pairs with the fifth base of the ASE is typically methylated. oup.com

While specific sites of Um in snRNAs and snoRNAs were not detailed in data tables within the search results, the information confirms the presence and guided nature of 2'-O-methylation, including likely Um, within these RNA species.

Cellular Compartmentalization of this compound-Containing RNAs

The subcellular localization of RNA molecules, including mRNA and non-coding RNAs, is a critical mechanism for spatially restricting and regulating protein production and other cellular functions. elifesciences.orgresearchtrends.nettandfonline.com This compartmentalization plays important roles in processes such as development and cellular physiology. tandfonline.com

While the search results did not specifically detail the cellular compartmentalization of this compound-containing RNAs, they provide a general overview of RNA subcellular localization. RNA localization can occur through various mechanisms, including active transport mediated by RNA-binding proteins (RBPs) that recognize specific sequence elements (cis-acting elements), often located in the untranslated regions (UTRs) of mRNAs. researchtrends.nettandfonline.com These RBP-RNA complexes form ribonucleoprotein particles (RNPs) that are transported to specific cellular destinations. researchtrends.nettandfonline.com Passive diffusion followed by anchoring to localized proteins is another mechanism. tandfonline.com

Studies have identified examples of genes whose RNA localization is crucial for function, such as the enrichment of beta-actin mRNA to lamellipodia, which is essential for cell motility. elifesciences.orgtandfonline.combiorxiv.org The localization of mRNA and its local translation in specific cellular compartments, particularly in polarized cells like neurons, provides significant advantages for spatially and temporally regulating gene expression. researchtrends.net

Given that this compound is found in various RNA species, including mRNA, snRNA, and snoRNA, it is reasonable to infer that Um-containing RNAs would be subject to the general mechanisms of RNA cellular compartmentalization relevant to their specific RNA type and function. SnoRNAs and snRNAs are primarily localized to the nucleolus and Cajal bodies, respectively, where they function in rRNA and snRNA maturation. nih.govoup.comnih.gov The localization of Um-modified mRNAs would depend on the specific mRNA and its cellular role.

Functional Roles and Molecular Mechanisms of Me Uridine

Impact of Me-Uridine on RNA Structure and Conformation

RNA molecules are not static structures; their function often depends on their flexibility and ability to undergo conformational changes. The presence of modified nucleosides like 3-methyluridine (B1581624) can modulate these dynamic properties. The methylation at the N3 position can introduce conformational rigidity in some local contexts. researchgate.net

Stabilization of RNA Secondary and Tertiary Structures by this compound

This compound in Ribosome Biogenesis and Function

3-Methyluridine is a notable modification within ribosomal RNA (rRNA), the catalytic core of the ribosome. wikipedia.orgmedchemexpress.commedchemexpress.com Its presence in functionally significant regions of the ribosome points to its direct involvement in the assembly of ribosomal subunits and the regulation of protein synthesis.

The biogenesis of ribosomes is a highly complex and regulated process involving the synthesis and processing of rRNA, and the coordinated assembly of ribosomal proteins. pnas.org Modifications to rRNA, including methylation, are integral to this process. anr.froup.com 3-Methyluridine is found in the 23S rRNA of archaea and eubacteria, and in the 18S, 25S, and 28S rRNAs of eukaryotes. wikipedia.org

The methylation of specific uridine (B1682114) residues in rRNA is catalyzed by dedicated methyltransferases. uniprot.org For example, the enzyme RlmE is responsible for the 2'-O-methylation of uridine at position 2552 in the A-loop of 23S rRNA, a modification that is crucial for the late stages of 50S ribosomal subunit assembly. pnas.org While this is a 2'-O-methylation and not an N3-methylation, it illustrates the principle that uridine modifications are critical checkpoints in ribosome assembly. The presence of 3-methyluridine can influence the intricate network of RNA-RNA and RNA-protein interactions that guide the correct folding of rRNA and the timely association of ribosomal proteins, thereby ensuring the formation of functional ribosomal subunits. pnas.organr.fr

Once the ribosome is assembled, the modifications within its rRNA continue to play a role in its primary function: the translation of messenger RNA (mRNA) into protein. 3-Methyluridine can regulate ribosome function by affecting processes such as ribosomal subunit binding and the interaction with tRNA. medchemexpress.commedchemexpress.com

The presence of modified nucleosides in mRNA itself can also modulate translational efficiency. nih.govbiorxiv.org Studies have shown that the inclusion of methylated nucleosides, including 5-methyluridine (B1664183) (m5U), in mRNA codons can slow down the rate of amino acid addition by the ribosome in a position-dependent manner. nih.govrsc.org While distinct from 3-methyluridine, these findings suggest that methylation of uridine in the mRNA can impact the decoding process. The presence of 3-methyluridine in rRNA at or near key functional centers like the peptidyl transferase center or the decoding site could similarly influence the speed and accuracy of translation. nih.govresearchgate.netresearchgate.net For instance, a study on yeast showed that tRNA purified from a strain lacking the m5U54 modification had an altered modification profile and affected ribosome translocation. pnas.org This indicates that uridine methylation is a subtle yet significant modulator of the ribosome's translational activity.

Contribution of rRNA this compound to Ribosomal Assembly

This compound's Role in Gene Expression Regulation

Beyond its structural and functional roles within the ribosome, 3-methyluridine contributes to the broader landscape of gene expression regulation. This occurs through its presence in various RNA species and its ability to influence RNA-protein interactions and the stability of RNA molecules. ontosight.ai

The modification of uridine to 3-methyluridine in tRNA and rRNA can affect protein synthesis and other cellular processes, thereby playing a role in the regulation of gene expression, cell growth, and differentiation. ontosight.ai Methylated bases in tRNA, rRNA, and mRNA are known to control a variety of cellular processes. researchgate.net For instance, the presence of 3-methyluridine in RNA can be used to construct modified oligonucleotides to study the effects of RNA methylation on gene expression. medchemexpress.commedchemexpress.com The modification can act as a recognition signal for specific RNA-binding proteins or, conversely, prevent the binding of proteins that would otherwise interact with the unmodified RNA. These interactions can influence mRNA stability, splicing, and localization, all of which are critical control points in gene expression. The dynamic nature of RNA modifications, including 3-methyluridine, adds a layer of regulatory complexity, allowing cells to fine-tune gene expression in response to various stimuli.

Data Tables

Table 1: Impact of Uridine Modifications on tRNA Anticodon Stem-Loop (ASL) Binding to Ribosomes

| ASL Modification at U33 | Ribosomal Binding Affinity (Kd, nM) | Reference |

| Unmodified | 140 ± 50 | nih.gov |

| dU-33 (no 2'-OH) | 2,930 ± 140 | nih.gov |

| C-33 (no N3-H) | 2,190 ± 300 | nih.gov |

| N3-methyluridine-33 (no N3-H) | 220 ± 20 | nih.gov |

| 6-methyluridine-33 | Almost undetectable | nih.gov |

| 2'O-methyluridine-33 | Almost undetectable | nih.gov |

Influence on RNA Stability and Degradation Pathways

5-methyluridine is a significant determinant of RNA stability, primarily through its role in reinforcing RNA structure and protecting it from enzymatic degradation. The most well-documented example is the m5U modification at position 54 (m5U54) in the T-loop of virtually all eukaryotic and bacterial tRNAs. wikipedia.org This modification contributes to the thermodynamic stability of the tRNA's L-shaped tertiary structure. medchemexpress.com

A primary mechanism by which m5U enhances tRNA stability is by providing protection against specific ribonucleases. Research has demonstrated that the absence or reduction (hypomodification) of m5U54 on tRNAs renders them susceptible to cleavage by the ribonuclease angiogenin (B13778026) (ANG). preprints.orgnih.gov In human cells, the knockdown of TRMT2A, the enzyme responsible for cytosolic m5U54 formation, leads to tRNA hypomodification. preprints.orgnih.gov This, in turn, results in the overexpression of ANG, which then cleaves the unprotected tRNAs near the anticodon loop. nih.gov This cleavage is not random; it generates specific, functional tRNA-derived small RNAs (tsRNAs), also known as tRNA-derived stress-induced RNAs (tiRNAs). preprints.orgnih.govresearchgate.net Specifically, the loss of m5U54 has been shown to lead to the accumulation of 5'tiRNAs, such as 5'tiRNA-GlyGCC and 5'tiRNA-GluCTC. nih.govpreprints.org Therefore, m5U54 acts as a protective mark, and its absence signals for tRNA degradation or processing into regulatory small RNAs. nih.govresearchgate.net

The degradation pathway for the m5U nucleoside itself, once released from RNA turnover, is also a regulated process. In Arabidopsis thaliana, the enzyme NUCLEOSIDE HYDROLASE 1 (NSH1) is responsible for hydrolyzing free 5mU into thymine (B56734) and ribose. oup.comresearchgate.net Disruption of this degradation pathway leads to the accumulation of 5mU, which can then be aberrantly incorporated into other RNA species, including mRNA, resulting in detrimental effects on cellular growth. oup.comresearchgate.netoup.com

Table 1: Key Proteins in this compound (m5U)-Mediated RNA Stability

| Protein | Organism/System | Function | Role in RNA Stability/Degradation |

| TRMT2A | Human (cytosol) | tRNA (uracil-5-)-methyltransferase | Catalyzes the formation of m5U54 in cytosolic tRNAs, protecting them from cleavage. preprints.orgnih.govbiorxiv.org |

| TRMT2B | Human (mitochondria) | tRNA and rRNA (uracil-5-)-methyltransferase | Responsible for m5U54 formation in mitochondrial tRNAs and m5U429 in 12S rRNA. tandfonline.com |

| Angiogenin (ANG) | Human | Ribonuclease | Cleaves tRNAs that lack the protective m5U54 modification, generating tiRNAs. preprints.orgnih.govfrontiersin.org |

| NSH1 | Arabidopsis thaliana | Nucleoside Hydrolase | Degrades free 5-methyluridine released during RNA turnover, preventing its toxic accumulation. oup.comresearchgate.net |

Modulation of RNA-Protein Interactions by this compound

The presence of 5-methyluridine on an RNA molecule can significantly alter its interaction with RNA-binding proteins (RBPs), a process central to its function. These interactions are primarily categorized by the roles of "writer" and "reader" proteins.

Writer Enzymes: The most direct and critical interactions are with the "writer" enzymes—the methyltransferases that install the m5U modification. These enzymes recognize specific RNA substrates with high fidelity. In mammals, TRMT2A and TRMT2B are the primary m5U writers for cytosolic and mitochondrial tRNAs, respectively. tandfonline.comresearchgate.net In E. coli, the homolog is TrmA. researchgate.net These enzymes recognize specific secondary and tertiary structures in the RNA, such as the characteristic T-loop of tRNA, to ensure precise methylation. medchemexpress.com

Beyond their catalytic activity, some m5U writers exhibit additional functions. For instance, E. coli's TrmA has a dual role, acting as a tRNA chaperone. nih.gov It interacts with the tRNA elbow, transiently unfolding the structure to facilitate both modification and proper folding, highlighting a direct link between RNA modification and its structural maturation. nih.gov

Reader Proteins: The concept of "reader" proteins, which specifically recognize and bind to m5U to elicit a downstream function, is less established for m5U compared to other modifications like N6-methyladenosine (m6A). While comprehensive databases of RBP interactions, such as RM2Target, have begun to catalogue potential m5U binders, the functional consequences of these specific interactions are still an active area of research. oup.com However, the functional importance of m5U in mediating protein interactions is evident in the context of translation. The m5U54 modification in tRNA is crucial for modulating the translocation step of the ribosome during protein synthesis. pnas.org Studies have shown that tRNAs lacking m5U54 are desensitized to certain small molecules that inhibit ribosome translocation, suggesting that the modification fine-tunes the interaction between the tRNA and the ribosomal machinery. pnas.org

This compound in Stress Response and Cellular Adaptation

Cells have evolved intricate mechanisms to adapt to environmental and internal stressors, and the dynamic regulation of RNA modifications is emerging as a key component of these responses. hubrecht.eu 5-methyluridine, particularly its level on tRNA, is dynamically regulated during cellular stress, acting as a switch to modulate gene expression and promote adaptation. researchgate.netacs.org

A major form of cellular stress is oxidative stress, caused by an imbalance of reactive oxygen species (ROS). acs.org In mammalian cells, exposure to oxidative stress conditions leads to the downregulation of the m5U writer enzyme TRMT2A. nih.govfrontiersin.org This reduction in TRMT2A activity results in tRNA hypomodification, triggering the angiogenin-mediated cleavage of tRNAs and the production of tiRNAs. nih.govresearchgate.netfrontiersin.org The generation of these tiRNAs is a conserved stress response that can lead to global translation inhibition, allowing the cell to conserve resources and initiate protective programs. frontiersin.org This pathway directly links an environmental stressor to a specific change in the tRNA epitranscriptome, resulting in a broad cellular adaptation.

Similarly, the response to DNA damage involves the reprogramming of tRNA modifications. acs.org Studies in Saccharomyces cerevisiae have shown that modifications related to m5U, such as 5-methoxycarbonylmethyluridine (B127866) (mcm5U), are critical for cell viability following exposure to DNA damaging agents. acs.org This system allows for the selective, codon-biased translation of mRNAs that encode key stress-response proteins, enabling a rapid and targeted adaptation to the damage. acs.orgtandfonline.com

Table 2: Role of this compound (m5U) in Cellular Stress Responses

| Stressor | Key Protein(s) Involved | Observed m5U-Related Change | Cellular Outcome/Adaptation |

| Oxidative Stress (e.g., H₂O₂) | TRMT2A, Angiogenin (ANG) | Downregulation of TRMT2A leads to m5U54 hypomodification in tRNA. nih.govfrontiersin.orgtandfonline.com | Increased tRNA cleavage by ANG, generation of tiRNAs, and modulation of translation. nih.govfrontiersin.orgmdpi.com |

| DNA Damage | Trm9 (yeast homolog for mcm5U) | Altered levels of m5U-related modifications (mcm5U) are required for survival. acs.org | Selective translation of codon-biased mRNAs for stress response proteins. acs.org |

| General Stress | Angiogenin (ANG), Dnmt2 | Loss of methylation (including m5C and m5U) makes tRNAs more susceptible to cleavage. frontiersin.orgijbs.commdpi.com | Generation of tRNA-derived fragments (tRFs/tiRNAs), which can inhibit translation and promote stress granule formation. frontiersin.orgmdpi.com |

Advanced Analytical Methodologies for Me Uridine Research

High-Resolution Mass Spectrometry for Me-Uridine Identification and Quantification

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of this compound, providing the necessary accuracy and resolution to confidently identify and quantify this modification. technologynetworks.com HRMS instruments, such as Fourier-transform mass spectrometers, can achieve high resolution and mass accuracy, which is crucial for distinguishing between compounds with very similar masses. technologynetworks.comnih.gov This capability is fundamental for both targeted and untargeted metabolomics approaches to studying this compound. technologynetworks.comnih.gov The coupling of liquid chromatography (LC) with HRMS (LC-HRMS) allows for the detection of tens of thousands of ions from a biological sample, characterized by their accurate mass, retention time, and ion intensity. nih.gov

A significant challenge in this compound analysis is its isobaric nature with thymidine, meaning they have the same exact mass. However, their difference in hydrophobicity allows them to be separated chromatographically before mass spectrometric analysis. nih.gov

Targeted mass spectrometry methods, such as Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM), offer high sensitivity and selectivity for the quantification of specific molecules like this compound. mdpi.com These approaches are often developed using information from initial untargeted, data-dependent acquisition (DDA) experiments. mdpi.com In a targeted experiment, the mass spectrometer is programmed to select a specific precursor ion (the ion of the molecule of interest, in this case, this compound) and then fragment it, monitoring for specific product ions. This high specificity allows for accurate quantification even in complex biological matrices. mdpi.com

For instance, a method combining hydrophilic interaction chromatography (HILIC) with a triple acquisition strategy (TRAM) on a high-speed, time-of-flight mass spectrometer has been developed. chemrxiv.org This approach merges non-targeted and targeted analysis in a single run, providing both broad profiling and sensitive, selective quantification of metabolites, including isomers like uridine (B1682114) and pseudouridine (B1679824). chemrxiv.org Chemical derivatization can also be employed to enhance the detection sensitivity of uridine modifications. A method using N-cyclohexyl-N'-β-(4-methylmorpholinium) ethylcarbodiimide p-toluenesulfonate (CMCT) labeling coupled with LC-ESI-MS/MS has been shown to increase the detection sensitivity of uridine modifications by up to 1408-fold. rsc.orgrsc.org This technique allowed for the first-time identification of m⁵U in the mRNA of mammalian cells. rsc.orgrsc.org

The following table summarizes key aspects of a targeted mass spectrometry method for uridine modifications:

| Parameter | Description | Reference |

| Technique | N-cyclohexyl-N'-β-(4-methylmorpholinium) ethylcarbodiimide p-toluenesulfonate (CMCT) labeling coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). | rsc.orgrsc.org |

| Enhancement | Increased detection sensitivities of uridine modifications by 6 to 1408-fold. | rsc.orgrsc.org |

| Key Finding | First identification of 5-methyluridine (B1664183) (m⁵U) in mRNA of various mammalian cells and tissues. | rsc.orgrsc.org |

| Mechanism | The methyl group of m⁵U was found to originate from S-adenosyl-L-methionine (SAM). | rsc.org |

"Omics"-scale profiling aims to comprehensively map all instances of a particular modification, such as this compound, across the entire transcriptome. This is often referred to as epitranscriptomics. researchgate.net Mass spectrometry plays a crucial role in these global profiling strategies. nih.gov The general approach involves purifying RNA, digesting it with specific endonucleases (like RNase T1), and then analyzing the resulting fragments using LC-MS. nih.gov

Challenges in omics-scale profiling include the vast size of the transcriptome and the low abundance of some modifications. yeolab.com To overcome this, high-throughput in vitro assays have been developed to identify which enzymes (pseudouridine synthases or methyltransferases) are responsible for modifying specific sites. yeolab.com For instance, profiling of pseudouridines in chromatin-associated RNA has revealed that this modification can occur co-transcriptionally in pre-mRNA. yeolab.com While much of the focus has been on pseudouridine, similar principles apply to mapping m⁵U. The discovery of m⁵U in eukaryotic mRNA was a significant advancement, enabled by sensitive detection methods. researchgate.net

Targeted Mass Spectrometry Approaches for this compound

Chromatographic Separation Techniques for this compound Analysis

Chromatographic separation is an essential prerequisite for the accurate mass spectrometric analysis of this compound, primarily to resolve it from its isomers and other closely related compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating nucleosides. Reversed-phase (RP) HPLC, which separates molecules based on their hydrophobicity, is commonly employed. nih.gov this compound (as 5-methyluridine) is more hydrophobic than its isomer pseudouridine, allowing for their separation on an RP column. nih.gov

Different types of HPLC columns and mobile phases can be used to optimize the separation. For example, a Primesep N HILIC (Hydrophilic Interaction Liquid Chromatography) column can separate uracil (B121893) and uridine based on their polar properties. sielc.com Another approach uses a hydrogen-bonding method with a SHARC 1 column to separate a mixture of nucleosides including thymidine, uridine, adenosine, guanosine, and cytidine. sielc.com The choice of column and mobile phase is critical for achieving good peak shape and retention control. helixchrom.com

Here is a summary of different HPLC methods for separating uridine and related compounds:

| Column Type | Separation Principle | Analytes Separated | Reference |

| Primesep N | HILIC | Uracil, Uridine | sielc.com |

| Core-shell HILIC and cation-exchange | HILIC/Mixed-Mode | Uracil, Uridine | helixchrom.com |

| SHARC 1 | Hydrogen-bonding | Thymidine, Uridine, Adenosine, Guanosine, Cytidine | sielc.com |

| C18 | Ion-pair reversed-phase | 5'-CMP, 5'-UMP, 5'-GMP, 5'-AMP | researchgate.net |

| Newcrom BH | Mixed-mode | Uridine-5′-diphosphate-glucose | sielc.com |

Capillary electrophoresis (CE) is another powerful separation technique that offers high resolving power and requires minimal sample volume. nih.govtechnologynetworks.com In CE, charged molecules are separated in a narrow capillary under the influence of an electric field. technologynetworks.com This technique has been successfully used for the analysis of urinary pseudouridine and other nucleosides. nih.gov

A simple CE method was developed for the simultaneous determination of six main nucleosides and bases, including uridine, in Cordyceps. researchgate.net Micellar electrokinetic capillary chromatography (MEKC), a variant of CE, can separate both neutral and charged species and has been applied to the analysis of various compounds. karger.com CE coupled with mass spectrometry (CE-MS) is a powerful combination for metabolomics studies, although it can be subject to variations that require careful normalization. nih.gov

HPLC-based Methods for this compound Isolation

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for determining the atomic structure and chemical composition of molecules, including this compound. nih.govsigmaaldrich.commeasurlabs.com It works by analyzing the behavior of atomic nuclei in a strong magnetic field. sigmaaldrich.com NMR provides detailed information about the type, quantity, and arrangement of atoms in a molecule, making it invaluable for unambiguous structure elucidation. measurlabs.commdpi.com

While mass spectrometry is excellent for identification and quantification, NMR provides the gold standard for structural confirmation. researchgate.net For complex molecules like large RNAs, specific isotope labeling strategies are often employed to simplify the NMR spectra and allow for detailed analysis. researchgate.net For example, the synthesis of atom-specific labeled uridine phosphoramidites enables the creation of large, position-specifically labeled RNAs for NMR analysis. researchgate.net Both one-dimensional (e.g., ¹H NMR) and two-dimensional NMR techniques are used to resolve spectral overlap and obtain detailed structural information. mdpi.com

Antibody-based Detection and Imaging of this compound

The specific recognition of 3-methyluridine (B1581624) (m3U) by antibodies has become a cornerstone for its detection and localization within cells. scispace.comcreative-diagnostics.com These antibody-based methods offer high specificity and are adaptable to various platforms, from immunoprecipitation to cellular imaging. creative-diagnostics.com

Antibodies that specifically target m3U can be used to enrich for RNA fragments containing this modification through a technique known as methylated RNA immunoprecipitation (MeRIP). scispace.com This enrichment is a critical first step for subsequent analysis by high-throughput sequencing, allowing for the transcriptome-wide mapping of m3U sites. While antibodies for many RNA modifications are available, the reliability and specificity of these reagents are crucial for accurate mapping. nih.gov For instance, it has been noted that some antibodies may not distinguish between similar modifications, necessitating careful validation. nih.gov

Immunofluorescence imaging is another powerful application of anti-m3U antibodies, enabling the visualization of m3U within the cellular context. thermofisher.com This technique utilizes fluorescently labeled antibodies to pinpoint the subcellular localization of the target modification. thermofisher.com By combining the specificity of antibodies with the high-resolution capabilities of fluorescence microscopy, researchers can gain insights into the spatial distribution of m3U and its potential co-localization with other cellular components. thermofisher.comyoutube.com Advanced imaging techniques, such as multispectral imaging, further enhance the ability to analyze multiple targets simultaneously within a single tissue sample, providing a more comprehensive view of the cellular landscape. nih.gov

The general workflow for immunofluorescence imaging involves several key steps:

Fixation and Permeabilization: Cells or tissues are treated to preserve their structure and allow antibodies to access intracellular targets.

Antibody Incubation: The sample is incubated with a primary antibody specific to m3U.

Secondary Antibody Detection: A secondary antibody, labeled with a fluorescent dye, is used to bind to the primary antibody. This step can also serve to amplify the signal. youtube.com

Imaging: The sample is visualized using a fluorescence microscope, and the resulting images are analyzed to determine the location and intensity of the fluorescent signal. nih.gov

For detecting low-abundance targets, signal amplification techniques such as tyramide signal amplification (TSA) or streptavidin-based methods can be employed to enhance the fluorescent signal. thermofisher.comapexbt.com

Bioinformatic Tools for Predicting and Analyzing this compound Sites

The vast amount of data generated from high-throughput sequencing experiments necessitates the use of sophisticated bioinformatic tools for the prediction and analysis of m3U sites. These computational methods are essential for identifying potential modification sites from sequence data and for uncovering patterns and functional implications.

While a multitude of computational tools have been developed for predicting various RNA modifications like N6-methyladenosine (m6A) and 5-methylcytidine (B43896) (m5C), the development of predictors specifically for m3U is an area of ongoing research. researchgate.netnih.gov Existing tools for other modifications often employ machine learning algorithms, such as support vector machines (SVM) and random forests, trained on datasets of experimentally verified modification sites. researchgate.netnih.gov These models typically use sequence-derived features, such as nucleotide composition and physicochemical properties, to distinguish modified from unmodified sites. nih.gov

For instance, predictors for 5-methyluridine (m5U) have been developed, such as m5UPred, which utilizes an SVM model with features derived from the nucleotide sequence. nih.gov The performance of such predictors is often evaluated using metrics like the area under the receiver operating characteristic curve (AUC). nih.gov

The general framework for developing a bioinformatic predictor for m3U would involve the following steps:

Dataset Curation: Assembling a high-quality benchmark dataset of experimentally confirmed m3U sites (positive samples) and non-modified uridine sites (negative samples).

Feature Extraction: Encoding the RNA sequences surrounding the uridine sites into numerical feature vectors. Common encoding strategies include k-mer nucleotide composition, physicochemical properties, and distributed representations. nih.gov

Model Training: Utilizing a machine learning algorithm to train a predictive model on the curated dataset.

Performance Evaluation: Assessing the model's accuracy and robustness using independent test sets and cross-validation techniques.

The development of accurate and reliable bioinformatic tools is crucial for complementing experimental approaches and for guiding further research into the functional roles of m3U. As more high-quality m3U sequencing data becomes available, the precision and predictive power of these computational methods are expected to improve significantly.

Below is a table summarizing some of the machine learning algorithms and feature encoding methods that are commonly used in the development of RNA modification predictors and could be adapted for m3U.

| Machine Learning Algorithm | Description | Commonly Used For |

| Support Vector Machine (SVM) | A supervised learning model that finds an optimal hyperplane to separate data points into different classes. | m5U, m6A, m5C prediction nih.govnih.gov |

| Random Forest (RF) | An ensemble learning method that constructs multiple decision trees during training and outputs the class that is the mode of the classes of the individual trees. | m6A prediction researchgate.net |

| Deep Learning (e.g., CNN, RNN) | A class of machine learning algorithms that use multi-layered neural networks to learn complex patterns from large datasets. | m6A, 2'-O-methylation prediction researchgate.netoup.com |

| Feature Encoding Method | Description |

| K-mer composition | Represents the frequency of all possible k-length nucleotide subsequences. |

| Physicochemical properties | Encodes information about the chemical and physical properties of nucleotides and their sequences. |

| One-hot encoding | Represents each nucleotide as a binary vector. |

| Distributed representation | Embeds sequences into a continuous vector space, capturing semantic relationships. |

The continuous evolution of these analytical and computational methodologies will undoubtedly accelerate our understanding of the epitranscriptomic landscape and the specific contributions of modifications like 3-methyluridine.

Chemical Synthesis Strategies for Me Uridine and Analogs

Total Chemical Synthesis Routes for Me-Uridine

The total chemical synthesis of this compound typically starts from pseudouridine (B1679824), which is then methylated. wikipedia.org A key challenge in the synthesis is to control the regioselectivity of the methylation to obtain the desired N1-methylated product.

One common strategy involves the direct methylation of pseudouridine using a methylating agent. However, this can lead to a mixture of products, including methylation at other positions on the uracil (B121893) base. To achieve higher selectivity, protection strategies are often employed. smolecule.comresearchgate.net

Another approach is to synthesize the N1-methylated pyrimidine (B1678525) base first and then couple it with a protected ribose sugar derivative. This method can offer better control over the final product's stereochemistry and regiochemistry. researchgate.netacs.org A study by Radi et al. (2007) described a stereoselective synthesis of N1-6-methyluridine where a coupling reaction between 2-substituted-6-methyl-4(3H)-pyrimidinones and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose yielded the corresponding N1-substituted nucleosides without the N3-isomer. researchgate.net

The synthesis of this compound triphosphate, the form used in in vitro transcription for mRNA production, from the ribonucleoside has also been established, enabling large-scale production for therapeutic use. wikipedia.orgthermofisher.com

Phosphoramidite (B1245037) Chemistry for this compound Incorporation

Phosphoramidite chemistry is the standard method for the solid-phase synthesis of oligonucleotides, and it is readily adaptable for incorporating modified nucleosides like this compound into RNA sequences. encyclopedia.pubencyclopedia.pub The process involves a four-step cycle: deblocking, coupling, capping, and oxidation. encyclopedia.pub

To incorporate this compound, a corresponding this compound phosphoramidite building block is required. This building block is a protected this compound molecule with a phosphoramidite group at the 3'-hydroxyl position and a dimethoxytrityl (DMT) group protecting the 5'-hydroxyl group. smolecule.com The synthesis of these phosphoramidite monomers must be compatible with standard DNA and RNA oligonucleotide synthesis protocols. researchgate.net

The general cycle for incorporating a this compound phosphoramidite is as follows:

Deblocking: The DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain attached to a solid support. encyclopedia.pub

Coupling: The this compound phosphoramidite is activated and couples with the free 5'-hydroxyl group of the growing chain. beilstein-journals.org

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps. encyclopedia.pub

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. encyclopedia.pub

This cycle is repeated until the desired oligonucleotide sequence is synthesized. The use of 5'-O-DMTr-2'-O-methylribonucleoside 3'-(2-cyanoethyl-N,N-diisopropylphosphoramidites) is common for chain elongation. beilstein-journals.org

Protection and Deprotection Strategies in this compound Synthesis

Protecting groups are essential in this compound synthesis and its incorporation into oligonucleotides to prevent unwanted side reactions. smolecule.comnih.gov The choice of protecting groups and the deprotection strategy are critical for the successful synthesis of high-quality modified RNA.

Key Protecting Groups:

| Group | Position Protected | Typically Removed By |

| Dimethoxytrityl (DMT) | 5'-hydroxyl | Mild acid (e.g., trichloroacetic acid) |

| tert-Butyldimethylsilyl (TBDMS) | 2'-hydroxyl | Fluoride (B91410) source (e.g., TBAF or TEA·HF) |

| Triisopropylsilyloxymethyl (TOM) | 2'-hydroxyl | Fluoride source |

| Acyl groups (e.g., Benzoyl, Acetyl) | Exocyclic amino groups of bases | Base (e.g., aqueous ammonia (B1221849), methylamine) |

| β-Cyanoethyl | Phosphate group | Base |

This table summarizes common protecting groups used in RNA synthesis.

For this compound phosphoramidites, the 5'-hydroxyl is typically protected with a DMT group, and the 2'-hydroxyl is protected with a silyl (B83357) group like TBDMS. smolecule.com The N1-methyl group on the uracil base of this compound does not typically require a protecting group as it is not reactive under the conditions of oligonucleotide synthesis.

Deprotection:

After the oligonucleotide is synthesized, the protecting groups are removed in a specific order. encyclopedia.pub

The base-labile protecting groups on the phosphate backbone (β-cyanoethyl) and the nucleobase exocyclic amino functions are typically removed first using basic conditions, such as aqueous ammonia or a mixture of aqueous ammonia and methylamine (B109427) (AMA). encyclopedia.pubnih.gov This step also cleaves the oligonucleotide from the solid support. nih.gov

The 2'-hydroxyl protecting groups (e.g., TBDMS) are then removed. Tetrabutylammonium fluoride (TBAF) is a common reagent for this step, but its non-volatile nature can complicate purification. nih.gov An alternative is the use of triethylamine (B128534) hydrogen fluoride (TEA·HF), which is volatile and can provide higher yields of the final RNA product. nih.gov

Finally, if the synthesis was performed with the 5'-DMT group on (trityl-on), it is removed to yield the final, fully deprotected oligonucleotide.

For N1-methyladenosine-containing RNA, depurination and Dimroth rearrangement are potential concerns during deprotection, but studies have shown that methods like using TEA-HF can avoid these issues. nih.gov

Stereoselective Synthesis of this compound Isomers

The stereochemistry of the glycosidic bond between the ribose sugar and the nucleobase is crucial for the biological function of nucleosides. In the case of this compound, the desired isomer is the β-anomer. Stereoselective synthesis methods aim to produce this isomer with high selectivity over the α-anomer.

One approach to achieve stereoselectivity is to use a participating group at the 2'-position of the ribose sugar, such as a benzoyl group. This group can direct the incoming nucleobase to the β-face of the ribofuranose ring.

A study on the synthesis of N1-6-methyluridine demonstrated a stereoselective coupling reaction that afforded the N1-β-nucleoside exclusively, without any trace of the N3-isomer. researchgate.netclockss.org This was achieved by coupling a 2-substituted-6-methyl-4(3H)-pyrimidinone with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (ABR). researchgate.netclockss.org The 2-methylthio group played a key role in the stereoselectivity of this reaction. clockss.org

Furthermore, compounds of the present disclosure can exist in various tautomeric and isomeric forms, and all such stable forms are considered. googleapis.comgoogle.com Methods for preparing optically active forms from optically active starting materials are well-established in the art and include resolution of racemic mixtures and stereoselective synthesis. google.com

Enzymatic Synthesis of this compound in vitro

In addition to chemical synthesis, this compound can be synthesized enzymatically in vitro. This method often mimics the biological pathways for RNA modification. In archaea, N1-methylpseudouridine is found at position 54 of tRNAs. nih.gov

The enzymatic synthesis of this compound typically involves two key steps:

Pseudouridylation: An enzyme, pseudouridine synthase, converts uridine (B1682114) to pseudouridine within an RNA sequence.

Methylation: A specific methyltransferase then methylates the N1 position of the pseudouridine.

Research has identified the enzymes responsible for the N1-methylation of pseudouridine 54 in archaeal tRNAs. nih.gov For example, the protein Mj1640 from Methanocaldococcus jannaschii has been shown to have pseudouridine N1-specific methyltransferase activity. nih.gov This enzyme can be used in vitro to methylate pseudouridine-containing RNA substrates. nih.gov

In vitro transcription is a common method for producing large quantities of RNA, including mRNA for vaccines. biorxiv.org To produce mRNA containing this compound, N1-methylpseudouridine-5'-triphosphate (N1mΨTP) is used as a substrate for an RNA polymerase, such as T7 RNA polymerase, in place of uridine triphosphate (UTP). trilinkbiotech.combiorxiv.org This allows for the complete substitution of uridine with this compound in the resulting mRNA molecule. google.com

The use of this compound-modified mRNA has been shown to enhance protein expression and reduce the innate immune response compared to unmodified mRNA. biorxiv.orgnih.gov

Synthesis of this compound Analogs for Mechanistic Probes

To study the mechanisms of action of this compound-containing RNAs and their interactions with cellular machinery, various analogs of this compound are synthesized to serve as mechanistic probes. These probes can help to elucidate the structural and functional roles of this modified nucleoside.

Synthesis of Photoaffinity Probes Incorporating this compound

Photoaffinity probes are valuable tools for identifying the binding partners of small molecules or modified nucleosides within a complex biological environment. These probes typically contain a photoreactive group that, upon activation with UV light, forms a covalent bond with nearby molecules.

The synthesis of a photoaffinity probe incorporating a this compound analog would involve attaching a photoreactive moiety, such as a diazirine or an azide, to the this compound structure. The synthesis would need to be carefully designed to ensure that the photoreactive group does not interfere with the incorporation of the nucleoside into RNA or its recognition by cellular factors.

A general strategy for synthesizing such a probe could involve:

Synthesizing a this compound analog with a functional group (e.g., an amino or carboxyl group) at a position that is not critical for its function.

Coupling a photoreactive crosslinker to this functional group.

Converting the resulting molecule into a phosphoramidite for incorporation into an oligonucleotide.

These probes, once incorporated into an RNA molecule, can be used in photo-crosslinking experiments to identify proteins or other nucleic acids that interact directly with the this compound modification. researchgate.net

Fluorinated or Isotope-Labeled this compound Analogs

The synthesis of modified nucleosides, such as fluorinated or isotope-labeled analogs of 3-methyluridine (B1581624) (m3U), is crucial for developing tools for biological and medicinal research. These analogs serve as probes for studying enzymatic function, nucleic acid structure, and therapeutic applications. nih.govmdpi.com

The synthesis of 2'-fluoro-N3-methyluridine (2'-F-m3U) phosphoramidite can be achieved starting from a commercially available 2'-F-uridine nucleoside. nih.gov This approach provides a direct route to fluorinated m3U analogs. General strategies for fluorinating nucleosides often involve the use of reagents like (diethylamino)sulfur trifluoride (DAST) for nucleophilic fluorination of hydroxyl groups. nih.gov Another method involves treating 2,2′-anhydro nucleosides with hydrogen fluoride. nih.gov The synthesis of 2'-deoxy-2'-fluoro uridine derivatives has been reported, providing insight into reaction mechanisms that may diverge from simple Sɴ1 or Sɴ2 pathways, potentially involving a neighbouring-group participation mechanism. nih.govmdpi.com

Table 1: Synthesis Strategies for Fluorinated and Isotope-Labeled Uridine Analogs

| Target Analog | Precursor | Key Reagents/Method | Reported Yield | Reference |

|---|---|---|---|---|

| 2'-Fluoro-N3-methyluridine (2'-F-m3U) | 2'-F-uridine | Phosphitylation | Not specified | nih.gov |

| 2'-Deoxy-2'-fluoro uridine | 3',5'-O-protected uridine | Deoxo-Fluor | 53% | mdpi.com |

| [³H]-Uridine | 5-Iodo-Uridine | Catalytic hydrogenation | Not specified | energ-en.ro |

| [2′-¹⁸O]Uridine | 2,2′-Cyclouridine | [¹⁸O₂]benzoic acid / Potassium hydride | 88% | ufl.edu |

| [3-¹⁵N]-Uridine | 2′-O-tBDMS-uridine | Multi-step synthesis | 22% (from precursor) | mdpi.com |

| [¹³C/¹⁵N]-Uracil | Malonic acid, [¹³C]-Urea | Chemical synthesis | 82-92% per step | researchgate.net |

Solid-Phase Synthesis of RNA Oligonucleotides Containing this compound

The incorporation of 3-methyluridine (m3U) into RNA oligonucleotides is accomplished using automated solid-phase synthesis, a method that sequentially adds nucleotide building blocks to a growing chain on an insoluble support. wikipedia.org This process requires the use of a specially prepared 3-methyluridine phosphoramidite monomer that is compatible with standard DNA and RNA synthesis chemistry. nih.govnih.gov

The synthesis of the m3U phosphoramidite building block begins with the 3-methyluridine nucleoside. nih.gov The hydroxyl groups of the ribose sugar must be protected to ensure correct coupling during synthesis. Common protecting groups include the acid-labile 4,4′-dimethoxytrityl (DMT) group for the 5'-hydroxyl and groups like tert-butyldimethylsilyl (TBDMS) or bis(2-acetoxyethoxy)methyl (ACE) for the 2'-hydroxyl. nih.govnih.gov Following protection, the 3'-hydroxyl group is phosphitylated using a reagent such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl) to generate the final phosphoramidite monomer. nih.govthieme-connect.com

Once the m3U phosphoramidite is prepared, it can be used in a standard automated RNA synthesizer. wikipedia.org The solid-phase synthesis follows a four-step cycle for each nucleotide addition:

De-blocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleotide, typically with an acid wash. wikipedia.orgumich.edu

Coupling: The prepared m3U phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing RNA chain. wikipedia.org Coupling yields for modified building blocks like m3U are typically high, often exceeding 98%. thieme-connect.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which prevents the formation of deletion-mutant sequences. wikipedia.org

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent like iodine in the presence of water. wikipedia.org

This cycle is repeated until the desired RNA sequence is assembled. After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a deprotection solution, such as a mixture of methylamine and ammonia. thieme-connect.com The final RNA product containing the site-specific m3U modification is then purified, commonly using high-performance liquid chromatography (HPLC). thieme-connect.commdpi.com

Table 2: Standard Cycle for Solid-Phase Incorporation of this compound

| Step | Action | Purpose |

|---|---|---|

| 1. De-blocking | Removal of the 5'-DMT protecting group from the support-bound chain. | Exposes the 5'-hydroxyl for the next coupling reaction. |

| 2. Coupling | Addition of the activated this compound phosphoramidite monomer. | Forms a phosphite triester bond, extending the RNA chain. |

| 3. Capping | Acetylation of unreacted 5'-hydroxyl groups. | Terminates failed sequences to simplify purification. |

| 4. Oxidation | Conversion of the phosphite triester to a phosphate triester. | Stabilizes the internucleotide linkage. |

Evolutionary and Comparative Aspects of Me Uridine

Conservation of Me-Uridine Modifications Across Organisms

This compound modifications are highly conserved, indicating their fundamental importance in cellular processes. The most common and conserved of these is 5-methyluridine (B1664183) (m5U), particularly at position 54 in the T-loop of tRNAs. pnas.orgpnas.org This modification is found in nearly all elongator tRNAs across Bacteria and Eukarya. pnas.org The m5U54 modification is crucial for stabilizing the L-shaped tertiary structure of tRNA, which is essential for its proper function in protein synthesis. frontiersin.org

Another significant, though less ubiquitous, this compound is 3-methyluridine (B1581624) (m3U). This modification is primarily found in rRNA. It has been detected in the 23S rRNA of Archaea, the 16S and 23S rRNA of Eubacteria, and the 18S, 25S, and 28S rRNA of eukaryotes. wikipedia.orgresearchgate.net The presence of m3U in critical regions of the ribosome suggests its role in modulating ribosome function, potentially by affecting ribosomal subunit binding and interactions with tRNA. medchemexpress.commedchemexpress.com

The conservation of these modifications extends to the enzymes that create them. For instance, the enzymes responsible for m5U54 formation, TrmA in bacteria and its homolog Trm2 in eukaryotes, are highly conserved. pnas.org This high degree of conservation across vast evolutionary distances underscores the critical role of this compound modifications in maintaining the fidelity and efficiency of the translation machinery.

Table 1: Distribution of Common this compound Modifications

| Modification | RNA Type | Position | Found In |

| 5-methyluridine (m5U) | tRNA | 54 | Bacteria, Eukarya, some Archaea pnas.orgfrontiersin.org |

| 5-methyluridine (m5U) | rRNA | 747 (23S) | Bacteria nih.govtandfonline.com |

| 5-methyluridine (m5U) | rRNA | 1939 (23S) | Bacteria nih.govtandfonline.com |

| 5-methyluridine (m5U) | rRNA | 429 (12S) | Human Mitochondria tandfonline.com |

| 3-methyluridine (m3U) | rRNA | Various | Archaea, Eubacteria, Eukaryotes wikipedia.orgresearchgate.net |

Evolutionary Diversification of this compound Synthases

While this compound modifications are conserved, the synthases that catalyze their formation exhibit significant evolutionary diversification. This is evident in the existence of multiple, structurally distinct enzyme families that have evolved to perform the same or similar methylation reactions.

The formation of m5U in tRNA can be catalyzed by at least two different enzymes: the S-adenosyl-L-methionine (SAM)-dependent TrmA and the folate-dependent TrmFO. tandfonline.comnih.gov TrmA is the more common enzyme, found in most bacteria and eukaryotes. pnas.org TrmFO, which utilizes methylene-tetrahydrofolate as the methyl donor, is found in some bacteria, such as Bacillus subtilis. frontiersin.orgnih.gov The existence of these two distinct enzymes for the same modification suggests either convergent evolution or an ancient divergence.

The evolutionary path of rRNA m5U methyltransferases is also complex. In Escherichia coli, three paralogous enzymes, RlmC, RlmD, and TrmA, are responsible for m5U modifications at different sites in rRNA and tRNA. nih.gov It is believed that these enzymes arose from a common ancestral bacterial gene through duplication and subsequent specialization. tandfonline.com For example, RlmC modifies U747 in 23S rRNA, while RlmD targets U1939 in the same molecule. nih.gov

Horizontal gene transfer has also played a significant role in the diversification of this compound synthases. Evidence suggests that the RNA m5U methyltransferases originated in Bacteria and were later transferred to Archaea and Eukaryota. nih.gov For instance, the archaeon Pyrococcus abyssi possesses two m5U methyltransferase paralogs that are most closely related to the bacterial RlmD. However, these enzymes have evolved new specificities, with one acting like TrmA on tRNAs and the other like RlmC on rRNA. nih.govtandfonline.com This demonstrates how gene acquisition from a different domain of life can lead to functional innovation.

Furthermore, some this compound synthases have evolved to be dual-specific. For example, the TrmA enzyme in E. coli can methylate both tRNA and the tRNA-like domain of tmRNA. nih.gov In human mitochondria, the enzyme TRMT2B is responsible for m5U formation in both tRNA and 12S rRNA. tandfonline.com This multi-substrate specificity likely evolved to streamline the modification process within specific cellular compartments or organisms. frontiersin.org

Phylogenetic Analysis of this compound Modification Patterns

Phylogenetic analysis of this compound synthases and the distribution of their corresponding modifications provides insights into the evolutionary history of life. The pattern of this compound modifications can vary between different domains and even between species within the same domain, reflecting their unique evolutionary trajectories.

The distribution of enzymes for m5U54 formation in tRNA is a clear example. Most bacteria and eukaryotes use the SAM-dependent TrmA (or its eukaryotic homolog Trm2). pnas.orgfrontiersin.org However, some bacteria utilize the folate-dependent TrmFO. nih.gov In Archaea, the situation is more varied. While some archaea have a TrmA-like enzyme, many lack it and instead use Pus10, a pseudouridine (B1679824) synthase that can modify U54 to pseudouridine (Ψ), which can then be further modified. pnas.orgnih.gov This suggests that the last universal common ancestor (LUCA) may have had a different mechanism for modifying this position, or that different domains of life independently evolved solutions.

The evolution of rRNA m5U methyltransferases also shows clear phylogenetic patterns. The ancestral bacterial enzyme likely duplicated and gave rise to the specialized RlmC and RlmD families. tandfonline.com The subsequent horizontal transfer of an RlmD-type gene to an archaeal ancestor, followed by further duplication and neofunctionalization, led to the unique m5U synthase profile seen in organisms like Pyrococcus abyssi. nih.gov

The study of organisms that have undergone extensive genome reduction, such as those in the class Mollicutes, reveals a process of reductive evolution in their this compound synthase repertoire. nih.gov Many of these bacteria have lost some of the m5U methyltransferases that were present in their common ancestor. nih.gov In some cases, gene duplication followed by a shift in function has also occurred. nih.gov

The phylogenetic analysis of these modification patterns, combined with the study of the synthases themselves, allows scientists to reconstruct the evolutionary history of RNA modification systems. This provides a window into the ancient biochemistry of the last universal common ancestor and the subsequent diversification of life.

Future Directions and Emerging Research Avenues in Me Uridine Biology

Exploration of Novel Me-Uridine Functions Beyond Canonical Roles

While 3-methyluridine (B1581624) (m3U) is known for its presence in ribosomal RNA (rRNA) and transfer RNA (tRNA), emerging research is uncovering its broader, non-canonical roles in cellular function and gene regulation. ontosight.ainih.govannualreviews.org This exploration is revealing that m3U's influence extends far beyond its traditional roles in protein synthesis.

Recent studies have begun to shed light on the diverse functions of m3U. For instance, the modification of uridine (B1682114) to 3-methyluridine can impact the structure and function of various RNA molecules, which are essential for protein synthesis and other cellular activities. ontosight.ai Research indicates that m3U may play a part in regulating gene expression, cell growth, and differentiation. ontosight.ai The dynamic nature of RNA modifications, including m3U, during stress responses like heat shock and nutrient deprivation is a growing area of interest, suggesting a role in cellular adaptation. tandfonline.com